
5,7-Difluorchinolin
Übersicht
Beschreibung
5,7-Difluoroquinoline is a heterocyclic organic compound that is widely used in scientific research. It is a member of the quinoline family, which includes several other compounds such as quinoline and isoquinoline. The difluoroquinoline structure consists of a five-membered ring fused to a seven-membered ring, with two fluorine atoms attached to the nitrogen atoms of the five-membered ring. 5,7-Difluoroquinoline has been studied extensively in the fields of chemistry, biology, and materials science, and has a wide range of applications in research and development.
Wissenschaftliche Forschungsanwendungen
Synthese und Eigenschaften
Fluorierte Chinoline, einschließlich 5,7-Difluorchinolin, wurden mit verschiedenen Methoden synthetisiert. Diese Methoden nutzen Cyclisierungs- und Cycloadditionsreaktionen, den Austausch von Halogenatomen oder der Diazagruppe sowie direkte Fluorierungen . Die einzigartigen Eigenschaften von fluorierten Chinolinen werden oft durch die Einbindung eines Fluoratoms verstärkt .
Biologische Aktivität
Fluorierte Chinoline, wie z. B. This compound, haben eine bemerkenswerte biologische Aktivität gezeigt. Viele synthetische Chinoline haben sich als antibakteriell, antineoplastisch und antiviral erwiesen . Das Chinolingerüst wird schon lange als Grundstruktur für die Suche nach synthetischen Antimalariamitteln verwendet .
Medizinische Anwendungen
This compound hat Anwendungen in der Medizin gefunden. Zum Beispiel zeigen Fluorchinolone, eine Familie fluorierter Chinoline, ein breites Spektrum an antibakterieller Aktivität . Das antineoplastische Medikament Brequinar® und seine Analoga haben sich als nützlich in der Transplantationsmedizin und auch zur Behandlung von rheumatischer Arthritis und Psoriasis erwiesen .
Landwirtschaft
Eine Reihe von fluorierten Chinolinen, darunter this compound, haben Anwendung in der Landwirtschaft gefunden .
Flüssigkristalle
This compound wurde auch als Komponente für Flüssigkristalle verwendet .
Cyaninfarbstoffe
Chinoline, einschließlich this compound, machen einen erheblichen Teil der kommerziellen Produktion von Cyaninfarbstoffen aus .
Wirkmechanismus
Target of Action
It is known that many synthetic quinolines, which include 5,7-difluoroquinoline, exhibit antibacterial, antineoplastic, and antiviral activities . They do this by inhibiting various enzymes .
Mode of Action
It’s known that the incorporation of a fluorine atom into azaaromatics, like quinolines, is known to enhance the biological activity of fluorinated compounds .
Biochemical Pathways
It’s known that the regulation of metabolic pathways is a complex process that ensures the output of the pathways meets biological demand .
Pharmacokinetics
It’s known that these properties have a significant impact on the bioavailability of a compound .
Result of Action
It’s known that fluoroquinolones, which include 5,7-difluoroquinoline, lead to cell death, making them very effective at killing bacteria .
Action Environment
It’s known that environmental factors can significantly influence the action of a compound .
Safety and Hazards
Zukünftige Richtungen
Research on fluorinated quinolines is ongoing and focuses on identifying new applications and optimizing existing methods. A growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at development of novel methods of synthesis, studying of reactivity of fluorinated quinolines and their plausible practical applications .
Biochemische Analyse
Biochemical Properties
5,7-Difluoroquinoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. For instance, 5,7-Difluoroquinoline has been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription . This inhibition leads to the disruption of bacterial cell division and growth, making 5,7-Difluoroquinoline a potential antibacterial agent.
Cellular Effects
The effects of 5,7-Difluoroquinoline on various types of cells and cellular processes are profound. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, 5,7-Difluoroquinoline disrupts DNA replication, leading to cell death . In mammalian cells, it has been observed to affect mitochondrial function and induce oxidative stress, which can lead to apoptosis or programmed cell death . These cellular effects highlight the potential of 5,7-Difluoroquinoline as a therapeutic agent in treating bacterial infections and possibly certain types of cancer.
Molecular Mechanism
At the molecular level, 5,7-Difluoroquinoline exerts its effects through several mechanisms. It binds to the active sites of enzymes such as DNA gyrase and topoisomerase IV, inhibiting their activity and preventing DNA replication . Additionally, 5,7-Difluoroquinoline can generate reactive oxygen species (ROS) within cells, leading to oxidative damage to cellular components, including lipids, proteins, and DNA . This oxidative stress can trigger signaling pathways that result in cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,7-Difluoroquinoline change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and heat . Long-term studies have shown that 5,7-Difluoroquinoline can have sustained antibacterial effects, but its efficacy may decrease over time due to degradation and the development of bacterial resistance . In in vitro studies, prolonged exposure to 5,7-Difluoroquinoline has been associated with increased oxidative stress and apoptosis in mammalian cells .
Dosage Effects in Animal Models
The effects of 5,7-Difluoroquinoline vary with different dosages in animal models. At low doses, it has been shown to effectively inhibit bacterial growth without causing significant toxicity . At higher doses, 5,7-Difluoroquinoline can induce toxic effects, including liver and kidney damage, due to its ability to generate ROS and cause oxidative stress . These findings underscore the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
5,7-Difluoroquinoline is involved in several metabolic pathways, primarily those related to its antibacterial activity. It interacts with enzymes such as DNA gyrase and topoisomerase IV, inhibiting their function and disrupting DNA replication . Additionally, 5,7-Difluoroquinoline can affect metabolic flux by altering the levels of metabolites involved in oxidative stress responses . These interactions highlight the compound’s potential to modulate metabolic pathways and influence cellular metabolism.
Transport and Distribution
Within cells and tissues, 5,7-Difluoroquinoline is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and accumulate in cellular compartments such as the mitochondria . Transporters and binding proteins may also facilitate its movement within cells, affecting its localization and accumulation . The distribution of 5,7-Difluoroquinoline within tissues can influence its therapeutic efficacy and toxicity.
Subcellular Localization
The subcellular localization of 5,7-Difluoroquinoline plays a crucial role in its activity and function. It has been observed to localize in the mitochondria, where it can induce oxidative stress and affect mitochondrial function . Additionally, 5,7-Difluoroquinoline may interact with nuclear components, influencing gene expression and DNA replication . Targeting signals and post-translational modifications may direct 5,7-Difluoroquinoline to specific cellular compartments, enhancing its therapeutic potential.
Eigenschaften
IUPAC Name |
5,7-difluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2N/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTWLWBEQPMVNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2F)F)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40188073 | |
| Record name | Quinoline, 5,7-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34522-72-0 | |
| Record name | Difluoroquinoline, 5,7- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034522720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, 5,7-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-DIFLUOROQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNY7UQK9PD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What structural information about 5,7-Difluoroquinoline can be obtained from the study?
A: The research primarily focuses on understanding the intermolecular interactions within the crystal structure of 5,7-Difluoroquinoline using X-ray diffraction and quantum-topological analysis. While the paper doesn't explicitly provide the molecular formula or weight, it confirms the presence of specific intermolecular interactions like C–H…F and π-π stacking within the crystal lattice []. This information is valuable for understanding the compound's solid-state properties and can be further explored in the context of drug design and material science.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



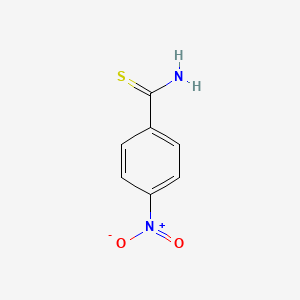
![5-Bromo-1H-benzo[D]imidazole-2(3H)-thione](/img/structure/B1304842.png)
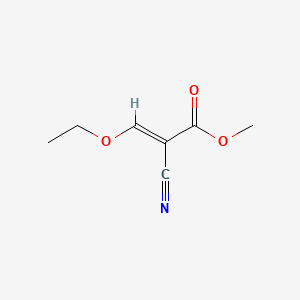
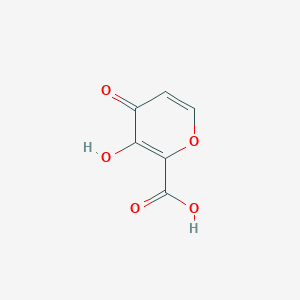

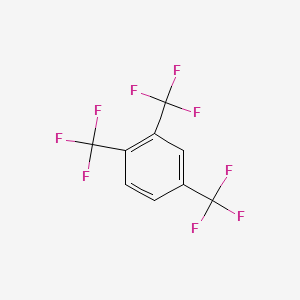

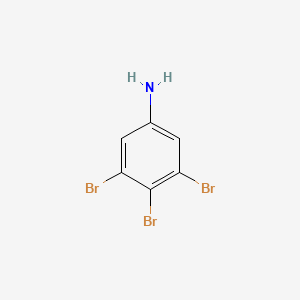

![2-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]-benzenecarboxylic acid](/img/structure/B1304858.png)
![4-[(3-Fluorobenzyl)oxy]benzenecarbohydrazide](/img/structure/B1304860.png)
![3-[3-(Trifluoromethyl)phenoxy]-2-butanone](/img/structure/B1304861.png)

